tetrakis(prop-2-enyl)azanium;chloride
Overview
Description
Tetrakis(prop-2-enyl)azanium chloride is an organic compound with the chemical formula C12H20N.Cl. It is commonly found in the form of a white crystalline powder. This compound is known for its good solubility in water and organic solvents such as alcohol and ether. It is relatively stable at room temperature and exhibits low toxicity. Tetrakis(prop-2-enyl)azanium chloride has notable antibacterial properties, making it useful in various applications such as disinfection, anti-corrosion, and anti-mildew .
Preparation Methods
The synthesis of tetrakis(prop-2-enyl)azanium chloride involves the reaction of tetraallylamine with hydrogen chloride. The process begins by adding tetraallylamine to sulfuric acid and cooling the mixture to 0°C. Hydrogen chloride gas is then added dropwise to the mixture, resulting in the formation of tetrakis(prop-2-enyl)azanium chloride. The product is subsequently filtered, washed, and dried to obtain pure tetrakis(prop-2-enyl)azanium chloride .
Chemical Reactions Analysis
Tetrakis(prop-2-enyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, resulting in the formation of reduced derivatives.
Substitution: Tetrakis(prop-2-enyl)azanium chloride can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tetrakis(prop-2-enyl)azanium chloride has a wide range of scientific research applications:
Chemistry: It is used as a cationic monomer in polymerization reactions to form homopolymers and copolymers.
Biology: Due to its antibacterial properties, it is utilized in the development of disinfectants and antimicrobial agents.
Medicine: It is employed in the formulation of medical equipment disinfectants and antiseptics.
Mechanism of Action
The mechanism of action of tetrakis(prop-2-enyl)azanium chloride primarily involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This antibacterial effect is attributed to its ability to interact with and destabilize the lipid bilayer of bacterial cells .
Comparison with Similar Compounds
Tetrakis(prop-2-enyl)azanium chloride can be compared with other similar compounds such as:
Tetraallylammonium chloride: Similar in structure and properties, but with different applications and reactivity.
Tetraethylammonium chloride: Another quaternary ammonium compound with distinct uses in organic synthesis and as a phase transfer catalyst.
The uniqueness of tetrakis(prop-2-enyl)azanium chloride lies in its multiple allyl groups, which provide it with specific reactivity and applications in polymerization and antibacterial formulations .
Properties
IUPAC Name |
tetrakis(prop-2-enyl)azanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N.ClH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-8H,1-4,9-12H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIXKEXVXNUDOX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+](CC=C)(CC=C)CC=C.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074612 | |
Record name | 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13107-10-3 | |
Record name | 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13107-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013107103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.321 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Propen-1-aminium, N,N,N-tri-2-propen-1-yl-, chloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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